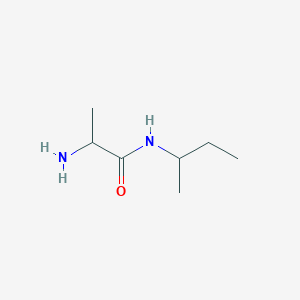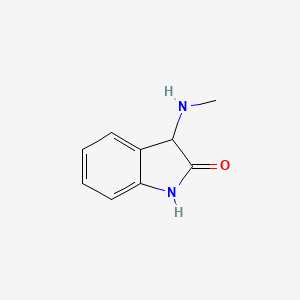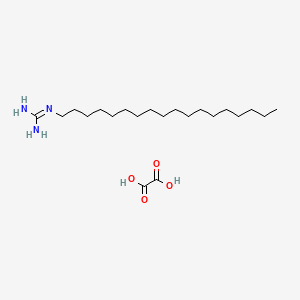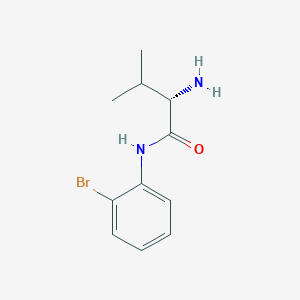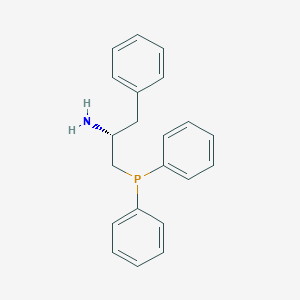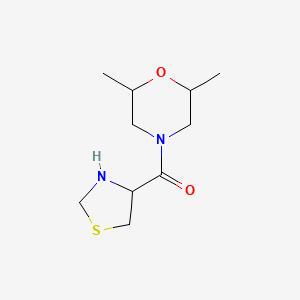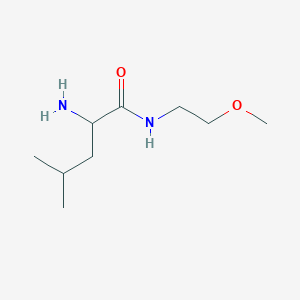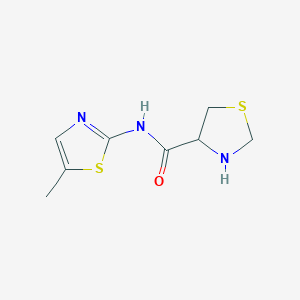
N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide
Overview
Description
The compound seems to be a derivative of thiazole, which is a heterocyclic compound. Thiazole is an active moiety in many drugs such as Sulfathiazole (antimicrobial), Abafungin (antifungal), Ritonavir (antiretroviral), Bleomycin, and Tiazofurin (antineoplastic) .
Synthesis Analysis
An electrophile, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, was synthesized by the reaction of 5-methyl-1,3-thiazol-2-amine and bromoacetyl bromide in an aqueous medium .Molecular Structure Analysis
The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
A series of new Betti bases, 1-{(aryl)[(5-methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-ols, have been synthesized via one-pot three-component reaction of aromatic aldehydes, 5-methyl-1,3-thiazol-2-amine, and naphthalen-2-ol in glycerol in the presence of silica sulfuric acid (SSA) as a catalyst .Mechanism of Action
Target of Action
The primary targets of N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide are enzymes such as acetylcholinesterase , butyrylcholinesterase , α-glucosidase , and urease . These enzymes play crucial roles in various biochemical processes. For instance, acetylcholinesterase is involved in the termination of impulse transmission at cholinergic synapses, while α-glucosidase is a key enzyme in carbohydrate digestion.
Mode of Action
The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their activity . This interaction results in changes to the normal functioning of these enzymes, which can lead to alterations in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of these enzymes affects several biochemical pathways. For instance, the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve impulse transmission. Similarly, the inhibition of α-glucosidase can disrupt carbohydrate digestion, affecting glucose metabolism .
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific enzyme being inhibited. For instance, inhibiting acetylcholinesterase can lead to an overstimulation of cholinergic neurons, while inhibiting α-glucosidase can lead to a reduction in postprandial hyperglycemia .
Advantages and Limitations for Lab Experiments
The advantages of using N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamidee in lab experiments include its potent and specific effects on PPARγ, its well-established synthesis method and purification techniques, and its potential for drug development. However, the limitations of using N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamidee in lab experiments include its potential toxicity and side effects, its limited solubility in aqueous solutions, and its high cost.
Future Directions
There are several future directions for research on N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamidee, including:
- Investigating the potential therapeutic effects of N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamidee on other diseases, such as cardiovascular disease, Alzheimer's disease, and autoimmune disorders
- Developing new derivatives of N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamidee with improved potency, selectivity, and safety profiles
- Studying the molecular mechanisms underlying the anti-inflammatory, antioxidant, and anti-tumor effects of N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamidee
- Investigating the potential synergistic effects of N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamidee with other drugs or natural compounds
- Conducting clinical trials to evaluate the safety and efficacy of N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamidee in humans with various diseases.
Conclusion:
N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamidee is a promising compound that has been extensively studied for its potential therapeutic effects on various diseases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamidee is needed to fully understand its therapeutic potential and to develop new drugs based on this compound.
Scientific Research Applications
N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamidee has been extensively studied for its potential therapeutic effects on various diseases. In diabetes, this compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and prevent diabetic complications. In cancer, N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamidee has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and inflammation, which are major contributors to the pathogenesis of these diseases.
properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS2/c1-5-2-9-8(14-5)11-7(12)6-3-13-4-10-6/h2,6,10H,3-4H2,1H3,(H,9,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIIPFMJIYPTFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CSCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B3212500.png)
